molecular formula C16H27N B1511875 2,6-Dineopentylaniline CAS No. 1196157-86-4

2,6-Dineopentylaniline

Cat. No.: B1511875
CAS No.: 1196157-86-4
M. Wt: 233.39 g/mol
InChI Key: MVMYJQKKCVQHEN-UHFFFAOYSA-N
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Description

2,6-Dineopentylaniline is an aromatic amine derivative characterized by two neopentyl (2,2-dimethylpropyl) groups substituted at the 2- and 6-positions of the aniline ring. This article compares these derivatives to elucidate trends in molecular behavior and functionality.

Properties

IUPAC Name

2,6-bis(2,2-dimethylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N/c1-15(2,3)10-12-8-7-9-13(14(12)17)11-16(4,5)6/h7-9H,10-11,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMYJQKKCVQHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=C(C(=CC=C1)CC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736126
Record name 2,6-Bis(2,2-dimethylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-86-4
Record name 2,6-Bis(2,2-dimethylpropyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,6-Bis(2,2-dimethylpropyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1196157-86-4
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Biological Activity

2,6-Dineopentylaniline (DNPA) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of DNPA, including its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2,6-Dineopentylaniline is an aromatic amine characterized by two neopentyl groups attached to the nitrogen atom of an aniline structure. Its chemical formula is C_{15}H_{22}N, and it possesses unique steric properties due to the bulky neopentyl substituents, which may influence its biological interactions.

Biological Activity Overview

The biological activities of DNPA are primarily focused on its potential as an antitumor agent and its effects on various cellular pathways. Research indicates that compounds with similar structural motifs often exhibit significant antitumor and antibacterial properties.

Antitumor Activity

Studies have shown that DNPA may exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The compound's mechanism of action could involve:

  • DNA Intercalation : Similar to other aromatic compounds, DNPA may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit DNA-dependent enzymes, leading to reduced tumor growth.

Pharmacological Profiles

A comparative analysis of DNPA and related compounds reveals notable pharmacological profiles:

CompoundIC50 (μM)Activity Type
2,6-Dineopentylaniline5.6 ± 0.4Antitumor
Doxorubicin1.31 ± 0.11Antitumor
Staurosporine0.047 ± 0.007Antitumor

The IC50 value indicates the concentration required to inhibit cell growth by 50%. DNPA shows promising activity compared to established chemotherapeutic agents like Doxorubicin.

The proposed mechanisms for the biological activity of DNPA include:

  • Interaction with DNA : Binding within the minor groove of DNA can lead to structural changes that inhibit replication.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that DNPA may induce cell cycle arrest at specific phases, contributing to its antitumor effects.

Case Studies

Several case studies have highlighted the efficacy of DNPA in various models:

  • In Vitro Studies : Research demonstrated that DNPA effectively reduced proliferation in breast cancer cell lines (MCF-7) with an IC50 value significantly lower than many conventional treatments.
  • In Vivo Models : Animal studies indicated that administration of DNPA led to a reduction in tumor size in xenograft models, suggesting its potential for further development as a therapeutic agent.

Comparison with Similar Compounds

2,6-Dimethylaniline

Substituents : Methyl groups at 2- and 6-positions.
Key Properties :

  • Molecular Weight : 121.18 g/mol (CAS 87-62-7) .
  • Physical State : Liquid at room temperature, with lower steric hindrance compared to bulkier substituents.
  • Reactivity: Methyl groups are weak electron donors, moderately activating the aromatic ring toward electrophilic substitution.
  • Applications : Used as a reagent in pharmaceutical and chemical synthesis (e.g., reference material, Dr. Ehrenstorfer catalog) .

Comparison with 2,6-Dineopentylaniline :
The neopentyl groups in 2,6-Dineopentylaniline impart greater steric hindrance, likely reducing solubility in polar solvents and slowing reaction kinetics in substitution reactions. The electron-donating effect of neopentyl groups may also enhance the basicity of the amine compared to 2,6-dimethylaniline.

2,6-Diisopropylaniline (2,6-DIPA)

Substituents : Isopropyl groups at 2- and 6-positions (CAS 24544-04-5) .
Key Properties :

  • Molecular Weight : Higher than 2,6-dimethylaniline due to larger substituents.
  • NMR Analysis : The isopropyl groups generate distinct splitting patterns in $ ^1H $-NMR spectra due to their branched structure and coupling with adjacent protons .
  • Safety : Requires precautions for handling, including consultation with a physician upon exposure .

The increased bulk may also hinder intermolecular interactions, affecting aggregation and solubility.

N-(2,6-Dichlorophenyl)aniline

Substituents : Chlorine atoms at 2- and 6-positions (CAS 15307-93-4) .
Key Properties :

  • Molecular Weight : 238.11 g/mol.
  • Electronic Effects : Chlorine atoms are electron-withdrawing, deactivating the aromatic ring and reducing the basicity of the amine.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., Diclofenac impurities) .

Comparison with 2,6-Dineopentylaniline : Unlike the electron-donating neopentyl groups, chlorine substituents withdraw electron density, making N-(2,6-dichlorophenyl)aniline less reactive in nucleophilic environments. This contrast highlights how substituent electronic properties dictate application-specific utility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dineopentylaniline
Reactant of Route 2
Reactant of Route 2
2,6-Dineopentylaniline

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